molecular formula C13H7FO2 B12530303 2-Fluoro-6h-benzo[c]chromen-6-one

2-Fluoro-6h-benzo[c]chromen-6-one

Cat. No.: B12530303
M. Wt: 214.19 g/mol
InChI Key: RAAOHXKMORXNGL-UHFFFAOYSA-N
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Description

2-Fluoro-6h-benzo[c]chromen-6-one is a fluorinated derivative of the benzo[c]chromen-6-one family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorine atom enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6h-benzo[c]chromen-6-one typically involves the reaction of fluorinated precursors with benzo[c]chromen-6-one derivatives. One common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an aqueous acetonitrile solution . The reaction is carried out at elevated temperatures (around 50°C) for an extended period (approximately 27 hours) to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve advanced one-pot synthetic methods. These methods utilize transition-metal-free, mild base-promoted domino reactions of substituted 2-hydroxychalcones with β-ketoesters . This approach provides a rapid and efficient route for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6h-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

2-Fluoro-6h-benzo[c]chromen-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6h-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a potential phosphodiesterase II inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby modulating intracellular signaling pathways . This inhibition can lead to various therapeutic effects, including neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6h-benzo[c]chromen-6-one is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This fluorinated derivative exhibits distinct biological activities compared to its non-fluorinated counterparts, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H7FO2

Molecular Weight

214.19 g/mol

IUPAC Name

2-fluorobenzo[c]chromen-6-one

InChI

InChI=1S/C13H7FO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H

InChI Key

RAAOHXKMORXNGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)OC2=O

Origin of Product

United States

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